2-Amino-5-bromo-3-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-3-methylpyridine derivatives involves palladium-catalyzed reactions, showcasing the efficiency of modern synthetic methods. A study highlights the radiosynthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed amination sequence, starting from 2-bromo-5-[18F]fluoropyridine, which underscores the adaptability of related pyridine compounds in radiolabeling and pharmaceutical development (Pauton et al., 2019).
Molecular Structure Analysis
The molecular and crystal structures of related nitro derivatives of 2-amino-4-methylpyridine have been thoroughly investigated, providing insights into the molecular arrangements and intermolecular forces that stabilize these compounds. Such studies reveal layered arrangements and hydrogen bonding patterns, offering a basis for understanding the structural aspects of 2-Amino-5-bromo-3-methylpyridine (Bryndal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-5-bromo-3-methylpyridine derivatives often lead to the formation of complex molecules with unique properties. For instance, the electrophilic substitution reactions enable the introduction of various functional groups, expanding the chemical versatility of these compounds (Luque et al., 1997).
Physical Properties Analysis
Studies on derivatives of 2-Amino-5-bromo-3-methylpyridine, such as those involving bromo-nitropyridine, provide comprehensive data on their vibrational frequencies, molecular geometry, and electronic properties. These analyses contribute to a deeper understanding of the physical characteristics and potential applications based on their optical and electronic behaviors (Abraham et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-bromo-3-methylpyridine can be further elucidated through electrochemical studies, such as the electrocatalytic carboxylation with CO2, demonstrating the compound's reactivity and potential in synthetic chemistry applications (Feng et al., 2010).
Scientific Research Applications
Amination Studies : It is utilized for studying the amination of dibromopyridines with potassium amide in liquid ammonia (J. Streef & H. J. Hertog, 2010).
Ligand Synthesis : The compound is instrumental in synthesizing mono-, bis-, and tris-tridentate ligands, especially for the complexation of lanthanide(III) cations (L. Charbonnière, N. Weibel, & R. Ziessel, 2001).
Nucleoside Synthesis : It's used in the synthesis of C-(2'-deoxyribonucleosides) from 2-deoxy-D-ribose (C. Reese & Qin-pei Wu, 2003).
Pharmaceutical Applications : The compound serves as a candidate for synthesizing novel pyridine derivatives with anti-thrombolytic, biofilm inhibition, and haemolytic activities (Gulraiz Ahmad et al., 2017).
Photoinduced Amino-Imino Tautomerism : It is used for studying photoinduced amino-imino tautomerism (Nobuyuki Akai et al., 2006).
Negishi Cross-Coupling Strategy : The compound is employed in the synthesis of 4, 5, and 6Methyl2,2′Bipyridine using a Negishi cross-coupling strategy (Adam P. Smith et al., 2003).
Synthesis of Piperidines : It aids in the synthesis of 3-substituted piperidines from chiral non-racemic lactams (L. Micouin et al., 1994).
Formation of Pyridine Derivatives : Used in the synthesis of 5-arylamino-2-picolines (L. H. Peterson & R. Tolman, 1977).
Electron Impact Studies : Investigates the fragmentation by electron impact in the carbon and nitrogen K-shell excitation regions for studying the valence electron release in pyridine derivatives (K. Okada et al., 2008).
Protein-Protein Interactions : It acts as a ligand of the BAZ2B bromodomain involved in protein-protein interactions (J. Marchand, G. Lolli, & A. Caflisch, 2016).
Antimicrobial Activity : Exhibits antimicrobial activity against bacteria and yeasts, binding to DNA and reducing its electrophoretic mobility (M. Abu-Youssef et al., 2010).
Electrochemical Reduction : Used in the electrochemical reduction to produce 6-aminonicotinic acid with good yields in certain solvents (A. Gennaro et al., 2004).
In Vitro Metabolism Studies : Investigates species differences in the metabolism of 2-amino-3-methylpyridine, providing insights into its comutagenic potential (Altuntas Tg & Gorrod Jw, 1997).
Electrocatalytic Carboxylation : The compound is a key player in the electrocatalytic carboxylation with CO2, yielding 6-aminonicotinic acid (Q. Feng et al., 2010).
Photochemical Dimerization : Involved in the photochemical dimerization of 2-aminopyridines and 2-pyridones, leading to the formation of compounds with unique chemical and physical properties (E. Taylor & R. O. Kan, 1963).
Preparation from Ethoxypyridine : It can be prepared from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine (H. J. Hertog et al., 2010).
Selective Amination : Used in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex (Jianguo Ji et al., 2003).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGGRWUEVCNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187866 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-methylpyridine | |
CAS RN |
3430-21-5 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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